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molecular formula C10H14O B1678436 Piperitenone CAS No. 491-09-8

Piperitenone

Cat. No. B1678436
M. Wt: 150.22 g/mol
InChI Key: HKZQJZIFODOLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342644B1

Procedure details

A 688 ml (6.0 mol) portion of mesityl oxide was put into a one liter capacity four neck flask and mixed with 13.82 g (0.1 mol) of potassium carbonate and 2.28 g (10 mmol) of benzyltriethylammonium chloride, and the mixture was heated to 80° C. To this was added dropwise 166.48 ml (2.0 mol) of methyl vinyl ketone spending 1 hour while keeping at 80° C. After completion of the dropwise addition, this was stirred for 30 minutes and then the reaction solution was distilled under a reduced pressure to obtain 186 g of piperitenone. Yield 62%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.82 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
catalyst
Reaction Step Two
Quantity
166.48 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[C:8](=O)([O-])[O-].[K+].[K+].[CH:14]([C:16](C)=O)=[CH2:15]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:6][C:5]1[CH2:7][CH2:8][C:3](=[C:14]([CH3:16])[CH3:15])[C:2](=[O:1])[CH:4]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Two
Name
Quantity
13.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.28 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Three
Name
Quantity
166.48 mL
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
this was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while keeping at 80° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC(=O)C(=C(C)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 186 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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